2-(4-Fluorophenyl)pyrimidine-5-boronic acid
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Overview
Description
(2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H8BFN2O2. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a fluorophenyl and a pyrimidinyl group makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-(4-fluorophenyl)pyrimidine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing high-throughput screening for catalyst and condition optimization .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidinyl group.
2-Fluoropyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a pyrimidine ring.
2-Fluoro-5-chloropyridine-4-boronic acid: Contains a chlorine substituent and a pyridine ring.
Uniqueness: (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a fluorophenyl and a pyrimidinyl group, which enhances its reactivity and versatility in various chemical transformations compared to its analogs .
Properties
Molecular Formula |
C10H8BFN2O2 |
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Molecular Weight |
217.99 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BFN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H |
InChI Key |
ICTTWQRFYUCWFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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